molecular formula C8H4F4N2O B13431264 4-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole

4-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B13431264
M. Wt: 220.12 g/mol
InChI Key: HNDIBXCQYYSTTM-UHFFFAOYSA-N
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Description

4-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole is a fluorinated benzimidazole derivative. This compound is characterized by the presence of a fluorine atom at the 4-position and a trifluoromethoxy group at the 6-position of the benzimidazole ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical and chemical properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable benzimidazole precursor is reacted with fluorinating agents under controlled conditions. The trifluoromethoxy group can be introduced using reagents like trifluoromethyl ethers in the presence of catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

4-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, such as enzymes or receptors, through hydrogen bonding and van der Waals forces. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

  • 4-Fluoro-6-methoxy-1H-benzimidazole
  • 4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole
  • 4-Fluoro-6-(trifluoromethylthio)-1H-benzimidazole

Comparison: Compared to its analogs, 4-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H4F4N2O

Molecular Weight

220.12 g/mol

IUPAC Name

4-fluoro-6-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4F4N2O/c9-5-1-4(15-8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)

InChI Key

HNDIBXCQYYSTTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)F)OC(F)(F)F

Origin of Product

United States

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